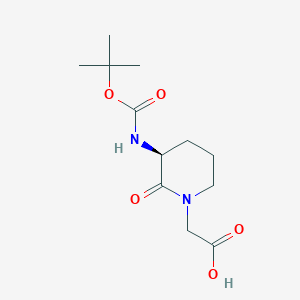
1,1,1-Trifluoropent-4-en-2-ol
Übersicht
Beschreibung
1,1,1-Trifluoropent-4-en-2-ol, also known as 5,5,5-Trifluoropent-1-en-4-ol or 4-Hydroxy-5,5,5-trifluoropent-1-ene, is a chemical compound with the CAS Number: 77342-37-1 . It has a molecular weight of 140.11 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a melting point of 57 degrees Celsius . The flash point is between 100-101 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medizin
1,1,1-Trifluoropent-4-en-2-ol: kann in der medizinischen Forschung aufgrund seiner potenziellen Rolle bei der Synthese fluorierter Verbindungen eingesetzt werden, die häufig in Arzneimitteln wegen ihrer verbesserten Stabilität und Bioverfügbarkeit verwendet werden . Seine Eigenschaften könnten für die Entwicklung neuartiger Therapeutika untersucht werden.
Landwirtschaft
Im landwirtschaftlichen Sektor könnte diese Verbindung auf ihren Einsatz bei der Entwicklung von Pestiziden oder Herbiziden untersucht werden. Die Trifluormethylgruppe in This compound könnte eine einzigartige biologische Aktivität gegen Schädlinge oder Unkräuter verleihen .
Materialwissenschaften
Materialwissenschaftler könnten This compound für die Herstellung neuer polymerer Materialien wertvoll finden. Seine Einarbeitung in Polymere könnte zu Materialien mit besonderen Eigenschaften wie chemischer Beständigkeit oder einzigartigen optischen Eigenschaften führen .
Umweltwissenschaften
Umweltwissenschaftler könnten This compound auf sein Umweltverhalten und seinen Transport untersuchen. Das Verständnis seiner Abbauprodukte und seiner Wechselwirkung mit Umweltfaktoren ist entscheidend für die Bewertung seiner Auswirkungen .
Biochemie
In der Biochemie könnte This compound als Baustein für die Synthese komplexer Biomoleküle verwendet werden. Seine Trifluormethylgruppe könnte besonders nützlich sein, um die Struktur und Funktion von Proteinen und Enzymen zu untersuchen .
Industrielle Prozesse
Diese Verbindung könnte Anwendungen in industriellen chemischen Prozessen haben, beispielsweise bei der Synthese anderer fluorierter organischer Verbindungen, die in verschiedenen Fertigungssektoren wichtig sind .
Analytische Chemie
This compound: könnte aufgrund seiner einzigartigen chemischen Struktur als Standard oder Reagenz in der analytischen Chemie verwendet werden, insbesondere bei Verfahren wie NMR, HPLC, LC-MS und UPLC .
Pharmazeutika
Die pharmazeutische Forschung könnte die Verwendung von This compound in der Wirkstoffentwicklung und -synthese untersuchen. Das Vorhandensein von Fluoratomen beeinflusst häufig die Pharmakokinetik und Pharmakodynamik von Arzneimitteln .
Safety and Hazards
1,1,1-Trifluoropent-4-en-2-ol is classified as a dangerous substance. The GHS pictogram indicates that it is flammable (GHS02) . The hazard statements include H226, which means it is flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Eigenschaften
IUPAC Name |
1,1,1-trifluoropent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLVOBZYLXRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447948 | |
| Record name | 1,1,1-trifluoro-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77342-37-1 | |
| Record name | 1,1,1-trifluoro-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoropent-1-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
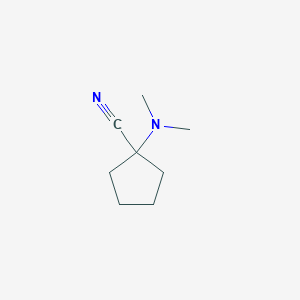
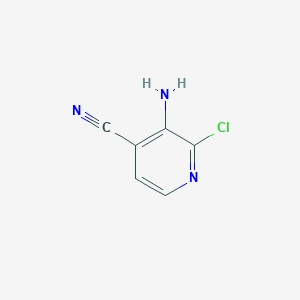
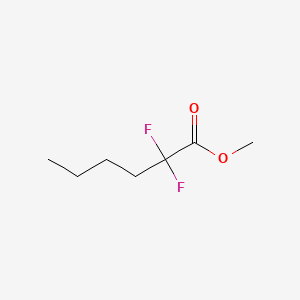
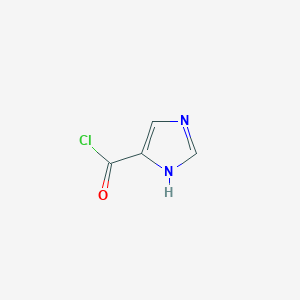
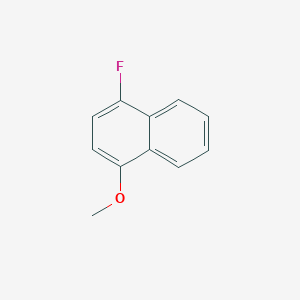
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
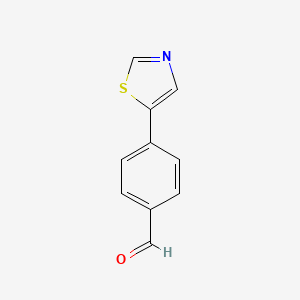

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
